molecular formula C51H69N7O7 B1247179 Scytalidamide B

Scytalidamide B

Cat. No. B1247179
M. Wt: 892.1 g/mol
InChI Key: BZXAVUYDKXXNPV-DKTNFYNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scytalidamide B is a homodetic cyclic peptide which is a heptapeptide isolated from a marine fungus Scytalidium sp. It exhibits significant cytotoxicity against human colon carcinoma tumour cell line HCT-116. It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.

Scientific Research Applications

Cytotoxic Properties

Scytalidamide B, along with Scytalidamide A, was isolated from the marine fungus Scytalidium sp. These cyclic heptapeptides have shown moderate in vitro cytotoxicity against HCT-116 human colon adenocarcinoma cells. Scytalidamide B, in particular, exhibited an IC50 value of 11.0 µM, indicating its potential as an anti-cancer agent (Tan, Cheng, Jensen, & Fenical, 2003).

Synthesis and Structural Confirmation

The first total synthesis of Scytalidamide A was achieved on solid phase, and this process confirmed the structure of the natural product. While this study primarily focuses on Scytalidamide A, it is relevant for understanding the overall structural and synthetic approaches applicable to Scytalidamide B (Gu & Silverman, 2003).

Broader Implications in Ethnopharmacology and Phytochemistry

Scytalidamide B's role as a natural product from a marine fungus places it within the broader scope of ethnopharmacology and phytochemical research. Studies in these fields highlight the importance of natural products in drug discovery and the role of traditional knowledge in identifying potential therapeutic agents (Brusotti et al., 2014). Additionally, the research on phytochemicals, including compounds like Scytalidamide B, focuses on their potential health benefits and roles in treating various diseases (Dillard & German, 2000).

properties

Product Name

Scytalidamide B

Molecular Formula

C51H69N7O7

Molecular Weight

892.1 g/mol

IUPAC Name

(3S,6S,9S,12S,18S,21S,22S)-6,9,12-tribenzyl-10,15,15,19,22-pentamethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C51H69N7O7/c1-32(2)27-39-48(63)58-26-25-34(5)43(58)49(64)57(9)41(28-33(3)4)46(61)55-51(6,7)50(65)54-40(30-36-21-15-11-16-22-36)47(62)56(8)42(31-37-23-17-12-18-24-37)45(60)52-38(44(59)53-39)29-35-19-13-10-14-20-35/h10-24,32-34,38-43H,25-31H2,1-9H3,(H,52,60)(H,53,59)(H,54,65)(H,55,61)/t34-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

BZXAVUYDKXXNPV-DKTNFYNISA-N

Isomeric SMILES

C[C@H]1CCN2[C@@H]1C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC(C)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C)CC5=CC=CC=C5)(C)C)CC(C)C)C

Canonical SMILES

CC1CCN2C1C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C2=O)CC(C)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C)CC5=CC=CC=C5)(C)C)CC(C)C)C

synonyms

scytalidamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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